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Compound of Interest

5-(Chloromethyl)-2-
Compound Name:
(difluoromethoxy)pyridine

Cat. No.: B058768

An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Introduction: A Versatile Building Block in Modern
Chemistry

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has
emerged as a significant intermediate in the fields of medicinal chemistry and agrochemical
research. Its unique structural features—a reactive chloromethyl group and a metabolically
robust difluoromethoxy moiety on a pyridine scaffold—make it a valuable precursor for the
synthesis of complex, high-value molecules. Pyridine derivatives are foundational to numerous
therapeutic agents due to their ability to engage in hydrogen bonding and their presence in
many biologically active compounds.[1][2] The strategic incorporation of fluorine, as seen in the
difluoromethoxy group, is a widely employed strategy to enhance the metabolic stability and
pharmacokinetic profiles of drug candidates.[3][4]

This guide provides a comprehensive overview of the physicochemical characteristics,
synthesis, reactivity, and analytical methodologies for 5-(Chloromethyl)-2-
(difluoromethoxy)pyridine, offering field-proven insights for researchers, scientists, and drug
development professionals.

Core Physicochemical Characteristics
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The fundamental properties of a chemical entity are the bedrock of its application. They dictate
solubility, reactivity, and handling requirements. The key physicochemical data for 5-
(Chloromethyl)-2-(difluoromethoxy)pyridine are summarized below.

Property Value Source(s)
CAS Number 1211584-92-7 [5][6]
Molecular Formula C7HeCIF2NO 516171
Molecular Weight 193.58 g/mol [51[6]1[7]
Purity Specification Typically 295% [51[7]
Physical State Not available [5]

Boiling Point Not available [6]

Storage Store in a cool, dry, sealed 61171

place

Synthesis, Reactivity, and Mechanistic Insights
Conceptual Synthetic Strategy

While a specific, published synthetic route for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
is not readily available, a plausible pathway can be conceptualized based on established
methodologies for analogous pyridine derivatives. The synthesis would logically involve two key
transformations: the introduction of the difluoromethoxy group and the chloromethylation of the
pyridine ring. The difluoromethoxy group is often installed as a metabolically stable bioisostere
of a methoxy group, prized for its resistance to O-demethylation by metabolic enzymes like
cytochrome P450s.[4] The chloromethylation provides a reactive handle for subsequent
derivatization.[8]

A logical, though hypothetical, workflow is presented below. The sequence of these steps is
critical; performing chloromethylation on an activated ring prior to installing other functionalities
can prevent undesired side reactions.
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Conceptual Synthetic Workflow
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A plausible, high-level synthetic workflow.

Core Reactivity

The utility of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine as a building block stems from
its predictable reactivity, dominated by the chloromethyl group at the 5-position.

» Nucleophilic Substitution at the Chloromethyl Group: The primary site of reactivity is the
benzylic-like carbon of the chloromethyl group. It is an excellent electrophile, readily
undergoing Sn2 reactions with a wide range of nucleophiles (amines, thiols, alcohols,
cyanides, etc.). This allows for the facile introduction of diverse side chains, a crucial step in
building compound libraries for structure-activity relationship (SAR) studies.[8]

« Stability of the Difluoromethoxy Group: The -OCFzH group is highly stable under most
reaction conditions used to modify the chloromethyl group. The strong carbon-fluorine bonds
make it resistant to both acidic and basic cleavage, as well as oxidative metabolism.[4] This
chemical inertness is a key design feature, ensuring the fluorine moiety remains intact
throughout multi-step syntheses.
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Reactivity at the Chloromethyl Position
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Nucleophilic substitution at the chloromethy! group.

Applications in Research and Drug Development

The true value of this compound lies in its application as a scaffold. In drug discovery,
generating a library of related compounds is essential for optimizing potency, selectivity, and
pharmacokinetic properties. 5-(Chloromethyl)-2-(difluoromethoxy)pyridine is an ideal
starting point for such endeavors.

» Scaffold for Bioactive Molecules: The pyridine core is a well-established pharmacophore. By
using the chloromethyl group as an attachment point, medicinal chemists can systematically
explore the chemical space around this core to identify novel drug candidates.[2][9]

e Enhancing Metabolic Stability: The difluoromethoxy group is a key feature for improving
drug-like properties. It often enhances metabolic stability, which can lead to improved
bioavailability and a longer half-life in vivo.[3][4]

o Agrochemical Synthesis: Similar to pharmaceuticals, the development of modern pesticides
and herbicides relies on trifluoromethyl- and difluoromethyl-pyridine intermediates.[10][11]
These compounds often exhibit potent biological activity.[3]
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Analytical Methodologies: A Self-Validating System

Ensuring the purity and identity of a key intermediate is paramount. A multi-pronged analytical
approach provides a self-validating system, where orthogonal techniques confirm the same

conclusion.

Purity and Impurity Profiling: LC-MS/MS Protocol
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Role as a starting scaffold in a typical discovery workflow.
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For quantitative analysis of purity and the detection of trace-level impurities (including
potentially genotoxic ones), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
is the gold standard.[12][13]

Objective: To develop a sensitive and selective method for the quantitative determination of 5-
(Chloromethyl)-2-(difluoromethoxy)pyridine and its related impurities.

Step-by-Step Methodology:
e Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system coupled with a triple
guadrupole mass spectrometer.

o Electrospray lonization (ESI) source, operated in positive ion mode.

o Chromatographic Conditions (based on similar compounds[13]):

[e]

Column: Hypersil BDS C18, 50 mm x 4.6 mm, 3 um patrticle size (or equivalent).
o Mobile Phase A: 10 mM Ammonium Acetate in Water.
o Mobile Phase B: Acetonitrile.

o Gradient: A time-based gradient from high aqueous to high organic to ensure elution of all
components. (e.g., 95% A to 5% A over 10 minutes).

o Flow Rate: 0.8 mL/min.
o Column Temperature: 40 °C.
o Injection Volume: 5 pL.

e Mass Spectrometric Conditions:
o lonization Mode: ESI Positive.

o Monitoring: Multiple Reaction Monitoring (MRM).
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o Precursor lon (Q1): 194.0 m/z (corresponding to [M+H]*).

o Product lons (Q3): To be determined by infusing a standard solution and performing a
product ion scan. A typical fragmentation would involve the loss of chlorine or the
chloromethyl group.

» Validation (as per ICH guidelines[13]):

o Specificity: Ensure no interference from blanks or placebo at the retention time of the
analyte.

o Linearity: Analyze a series of calibration standards to demonstrate a linear relationship
between concentration and response (e.g., R2 > 0.99).

o Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably
guantified (typically with a signal-to-noise ratio > 10).

o Accuracy & Precision: Analyze replicate preparations at multiple concentration levels to
demonstrate the method is accurate and repeatable.

Structural Confirmation: Spectroscopic Techniques

e Nuclear Magnetic Resonance (NMR): 1H, 13C, and *°F NMR are indispensable for
unambiguous structure confirmation.[14]

o H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, a
singlet for the -CH2Cl protons, and a characteristic triplet for the -OCF2zH proton.

o 1%F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the
single proton of the difluoromethoxy group.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the elemental composition by providing a highly accurate mass measurement of the
molecular ion.

o Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups,
showing characteristic stretches for C-H, C-Cl, C-F, C-O, and aromatic C=N/C=C bonds.[14]
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Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 5-(Chloromethyl)-2-
(difluoromethoxy)pyridine is critical to ensure researcher safety.

e Hazard Identification: This compound is classified as an irritant. It causes skin irritation,
serious eye irritation, and may cause respiratory irritation.[5][15]

e Precautions for Safe Handling:

[¢]

Avoid all personal contact, including inhalation.[16][17]

[¢]

Use only in a well-ventilated area, preferably a chemical fume hood.[5][16]

o

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety glasses with side shields or goggles, and a lab coat.[5][16][18]

o

Wash hands thoroughly after handling.[5][16]
o Storage Conditions:

o Store in a cool, dry, and well-ventilated area away from incompatible substances like
strong oxidizing agents.

o Keep the container tightly closed to prevent moisture ingress and degradation.[18]
e Spill and Disposal:

o In case of a spill, prevent it from entering drains.[5][16] Absorb with an inert material and
place it into a suitable, labeled disposal container.

o Dispose of waste contents/container to an approved waste disposal plant in accordance
with local, state, and federal regulations.[5]

Conclusion

5-(Chloromethyl)-2-(difluoromethoxy)pyridine stands as a testament to the power of
strategic molecular design. It combines a stable, property-enhancing fluorinated moiety with a
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versatile reactive group on a biologically relevant pyridine scaffold. Its well-defined
physicochemical properties and predictable reactivity make it an exceptionally valuable tool for
scientists in drug discovery and agrochemical development. By understanding its
characteristics and employing rigorous analytical and safety protocols, researchers can
effectively leverage this building block to construct novel molecules that may lead to the next
generation of therapeutics and crop protection agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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